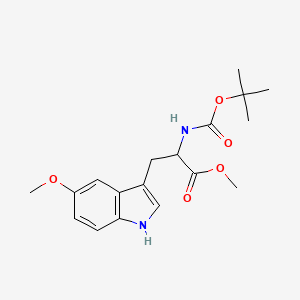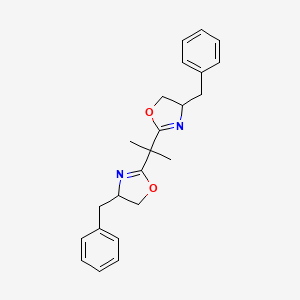
1-(3,4-Dihydroxy-5-methylideneoxolan-2-yl)pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dihydroxy-5-methylideneoxolan-2-yl)pyrimidine-2,4-dione is a compound belonging to the class of pyrimidine nucleosides. Pyrimidine nucleosides are compounds comprising a pyrimidine base attached to a ribosyl or deoxyribosyl moiety. This compound is structurally related to uridine, a nucleoside that plays a crucial role in the metabolism of carbohydrates and the synthesis of RNA .
Métodos De Preparación
The synthesis of 1-(3,4-Dihydroxy-5-methylideneoxolan-2-yl)pyrimidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine base and the ribosyl moiety.
Glycosylation Reaction: The ribosyl moiety is glycosylated with the pyrimidine base under acidic conditions to form the nucleoside.
Purification: The product is purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to enhance yield and efficiency .
Análisis De Reacciones Químicas
1-(3,4-Dihydroxy-5-methylideneoxolan-2-yl)pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3,4-Dihydroxy-5-methylideneoxolan-2-yl)pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to nucleoside metabolism and RNA synthesis.
Industry: The compound is used in the production of nucleoside analogs for therapeutic purposes.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dihydroxy-5-methylideneoxolan-2-yl)pyrimidine-2,4-dione involves its incorporation into RNA, where it can interfere with normal RNA synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include RNA polymerase and other enzymes involved in nucleoside metabolism .
Comparación Con Compuestos Similares
1-(3,4-Dihydroxy-5-methylideneoxolan-2-yl)pyrimidine-2,4-dione is unique due to its specific structural features, which confer distinct biological activities. Similar compounds include:
Uridine: A naturally occurring nucleoside with similar metabolic functions.
Thymidine: Another pyrimidine nucleoside involved in DNA synthesis.
Cytidine: A nucleoside that plays a role in RNA and DNA synthesis.
These compounds share structural similarities but differ in their specific biological roles and applications.
Propiedades
Fórmula molecular |
C9H10N2O5 |
|---|---|
Peso molecular |
226.19 g/mol |
Nombre IUPAC |
1-(3,4-dihydroxy-5-methylideneoxolan-2-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10N2O5/c1-4-6(13)7(14)8(16-4)11-3-2-5(12)10-9(11)15/h2-3,6-8,13-14H,1H2,(H,10,12,15) |
Clave InChI |
WMIBCMZGMYGWHB-UHFFFAOYSA-N |
SMILES canónico |
C=C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


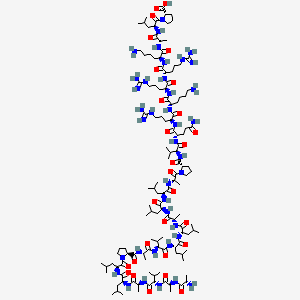
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[[2-(octadec-9-enoylamino)acetyl]amino]hexanoic acid](/img/structure/B13386824.png)
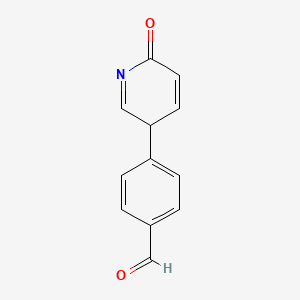
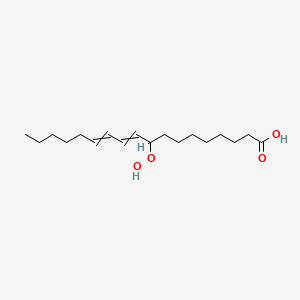
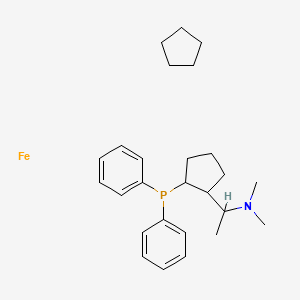

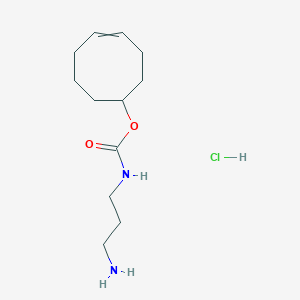
![7-(6-amino-3-azabicyclo[3.1.0]hexan-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid](/img/structure/B13386858.png)
![N-[S-(Dimethylarsino)-N-L-gamma-glutamyl-L-cysteinyl]glycine, disodium salt](/img/structure/B13386859.png)
![Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium](/img/structure/B13386862.png)
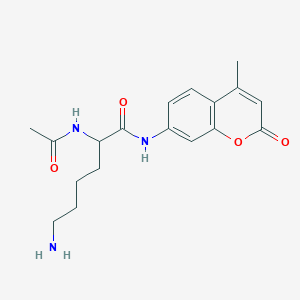
![3a-Hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B13386869.png)
